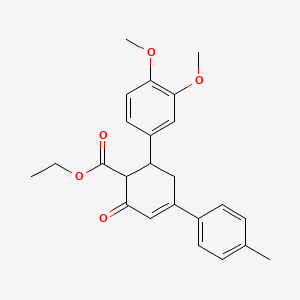![molecular formula C19H23N7O3S3 B14996144 N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide](/img/structure/B14996144.png)
N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a thiadiazole ring, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl isothiocyanate with hydrazine hydrate under reflux conditions.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of an appropriate hydrazide with carbon disulfide in the presence of a base.
Coupling Reactions: The thiadiazole and triazole intermediates are coupled using a suitable linker, such as a carbamoyl group, under controlled conditions.
Final Assembly: The final compound is assembled by reacting the coupled intermediate with 4-methoxybenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms in the thiadiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazole and thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole and thiadiazole derivatives.
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry for catalysis.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology
Antimicrobial Activity: The compound exhibits antimicrobial properties against various bacterial and fungal strains.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its biological activities, the compound is a potential candidate for drug development, particularly as an antimicrobial or anticancer agent.
Industry
Agriculture: The compound can be used in the development of agrochemicals for pest control.
Pharmaceuticals: It can be used as an intermediate in the synthesis of other pharmaceutical compounds.
作用机制
The mechanism of action of N-({4-Ethyl-5-[({[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in microbial metabolism and cell division.
Pathways Involved: It disrupts key biochemical pathways, leading to the inhibition of microbial growth and proliferation.
相似化合物的比较
Similar Compounds
- **N-({4-Ethyl-5-[({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide
- **N-({4-Ethyl-5-[({[5-(propylsulfanyl)-1,3,4-thiadiazol-2-YL]carbamoyl}methyl)sulfanyl]-4H-1,2,4-triazol-3-YL}methyl)-4-methoxybenzamide
Uniqueness
Structural Features: The presence of both triazole and thiadiazole rings in the same molecule is unique and contributes to its diverse biological activities.
Biological Activity: The compound exhibits a broader spectrum of antimicrobial activity compared to its analogs.
属性
分子式 |
C19H23N7O3S3 |
|---|---|
分子量 |
493.6 g/mol |
IUPAC 名称 |
N-[[4-ethyl-5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
InChI |
InChI=1S/C19H23N7O3S3/c1-4-26-14(10-20-16(28)12-6-8-13(29-3)9-7-12)22-24-18(26)31-11-15(27)21-17-23-25-19(32-17)30-5-2/h6-9H,4-5,10-11H2,1-3H3,(H,20,28)(H,21,23,27) |
InChI 键 |
HWHCUBNKAIMFPO-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=NN=C1SCC(=O)NC2=NN=C(S2)SCC)CNC(=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[3-cyclohexyl-1-(3-fluorophenyl)-2,5-dioxoimidazolidin-4-yl]-N-(3-fluorophenyl)acetamide](/img/structure/B14996062.png)

![5-(4-chlorophenyl)-3-(4-methylphenyl)-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14996079.png)
![2-(4-chlorophenyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B14996081.png)
![7-(4-Hydroxy-3,5-dimethoxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14996093.png)

![7-(3-Ethoxy-4-hydroxyphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14996130.png)
![7-(furan-2-yl)-5-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14996135.png)
![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B14996137.png)
![7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14996148.png)
![2-(4-ethylphenoxy)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)acetamide](/img/structure/B14996154.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-((6-methyl-4-oxo-3-phenethyl-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996155.png)
![3-amino-N-phenyl-6-(propan-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996160.png)
![N-(3,4-dichlorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996167.png)
